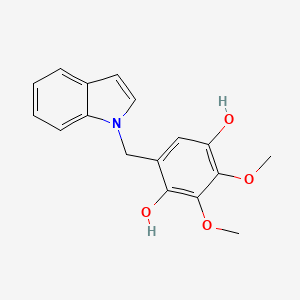
1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy-: is an organic compound that features a benzenediol core substituted with an indolylmethyl group and two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-benzenediol, which is reacted with 1H-indole-1-methanol in the presence of a suitable catalyst.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product. Common catalysts used include palladium-based catalysts.
Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Quinones: Formed through oxidation reactions.
Hydroquinones: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Benzenediol, 2-(7-ethyl-1H-indol-3-yl)-
- 1,2-Benzenediol, 4-[(4-amino-1H-indol-1-yl)methyl]-
Uniqueness
1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
185384-55-8 |
|---|---|
Fórmula molecular |
C17H17NO4 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
5-(indol-1-ylmethyl)-2,3-dimethoxybenzene-1,4-diol |
InChI |
InChI=1S/C17H17NO4/c1-21-16-14(19)9-12(15(20)17(16)22-2)10-18-8-7-11-5-3-4-6-13(11)18/h3-9,19-20H,10H2,1-2H3 |
Clave InChI |
CNMRAVPZSMCUHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1OC)O)CN2C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















